molecular formula C3H2ClN3O B14201602 1H-1,2,4-Triazole-1-carbonyl chloride CAS No. 852324-06-2

1H-1,2,4-Triazole-1-carbonyl chloride

Cat. No.: B14201602
CAS No.: 852324-06-2
M. Wt: 131.52 g/mol
InChI Key: UAOYSZNDQTYCJZ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-carbonyl chloride is a heterocyclic compound belonging to the 1,2,4-triazole family. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The 1,2,4-triazole ring is a versatile scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets . This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules .

Preparation Methods

The synthesis of 1H-1,2,4-triazole-1-carbonyl chloride typically involves the reaction of 1H-1,2,4-triazole with phosgene or its derivatives. One common method includes the use of triphosgene as a safer alternative to phosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions. Industrial production methods often employ continuous flow reactors to ensure safety and efficiency .

Chemical Reactions Analysis

1H-1,2,4-Triazole-1-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and catalysts such as N,N-dimethylaminopyridine (DMAP). The major products formed depend on the nature of the nucleophile and reaction conditions .

Mechanism of Action

The mechanism of action of 1H-1,2,4-triazole-1-carbonyl chloride involves its ability to form covalent bonds with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or modulate receptor function. The compound’s triazole ring allows it to engage in hydrogen bonding and dipole interactions with biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,4-triazole-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O/c4-3(8)7-2-5-1-6-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOYSZNDQTYCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668657
Record name 1H-1,2,4-Triazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852324-06-2
Record name 1H-1,2,4-Triazole-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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